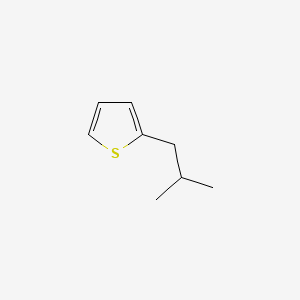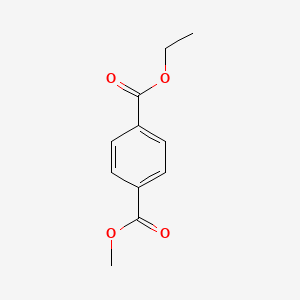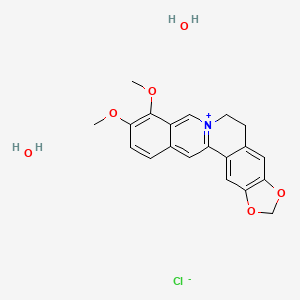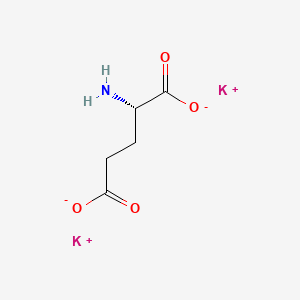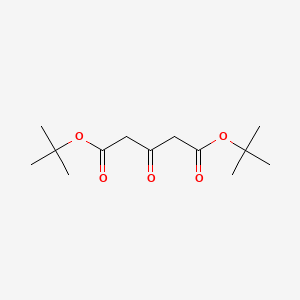
Bis(1,1-dimethylethyl) 3-oxoglutarate
Overview
Description
Bis(1,1-dimethylethyl) 3-oxoglutarate, also known as DMG, is a chemical compound that has gained attention in the scientific community due to its potential benefits in various fields. DMG is a derivative of the amino acid glutamic acid and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Zirconium (IV) β-ketodiester Complexes
Scientific Field
Summary of the Application
Di-tert-butyl 1,3-acetonedicarboxylate is used in the synthesis of zirconium (IV) β-ketodiester complexes . These complexes have potential applications in advanced material technologies, ranging from sensors and protective coatings to dielectric layers for microelectronics .
Results or Outcomes
The structure of the synthesized compound consists of Zr (IV) ions surrounded by eight oxygen atoms derived from four chelating β-ketodiester ligands . Thermal analysis and variable temperature IR (VT-IR) spectroscopy have been used to study the thermal stability and thermal decomposition pathway of synthesized Zr (IV) compounds .
Synthesis of Di-tert-butyl 2,3-pentadienedioate
Scientific Field
Summary of the Application
Di-tert-butyl 1,3-acetonedicarboxylate is used in the synthesis of di-tert-butyl 2,3-pentadienedioate . This compound can be used as a building block in the synthesis of various organic compounds .
Methods of Application or Experimental Procedures
The specific methods of synthesis are not provided in the sources. However, it typically involves reactions under controlled conditions with appropriate reagents .
Results or Outcomes
The successful synthesis of di-tert-butyl 2,3-pentadienedioate provides a useful intermediate for further chemical reactions .
Building Block for Steroids
Scientific Field
Summary of the Application
Di-tert-butyl 1,3-acetonedicarboxylate can be used as a building block in the synthesis of steroids . Steroids have a wide range of applications in medicine, including anti-inflammatory and immunosuppressive effects .
Methods of Application or Experimental Procedures
The specific methods of synthesis are not provided in the sources. However, steroid synthesis typically involves multi-step reactions with various reagents under controlled conditions .
Results or Outcomes
The use of di-tert-butyl 1,3-acetonedicarboxylate in steroid synthesis can lead to the production of various steroid compounds with potential therapeutic applications .
properties
IUPAC Name |
ditert-butyl 3-oxopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)17-10(15)7-9(14)8-11(16)18-13(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREDQIDLGFBDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182290 | |
| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1,1-dimethylethyl) 3-oxoglutarate | |
CAS RN |
28009-80-5 | |
| Record name | 1,5-Bis(1,1-dimethylethyl) 3-oxopentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28009-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028009805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2V5QXD6RS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



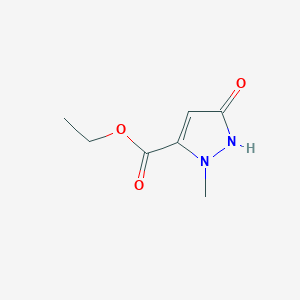

![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)
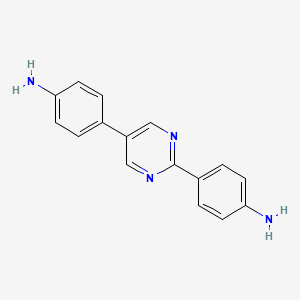
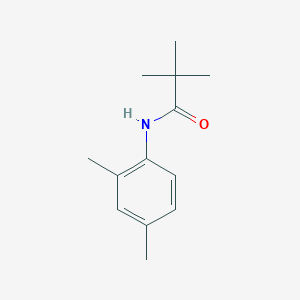
![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)
![Propanedinitrile, [(5-bromo-2-thienyl)methylene]-](/img/structure/B1596552.png)
